Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2-methylphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions, including temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the isopropyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21NO3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
propan-2-yl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S/c1-10(2)22-18(21)15-12(4)13(5)23-17(15)19-16(20)14-9-7-6-8-11(14)3/h6-10H,1-5H3,(H,19,20) |
InChI Key |
BPZHAZUUHVNVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC(C)C |
Origin of Product |
United States |
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